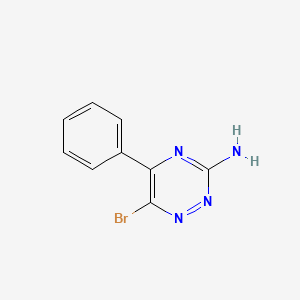

6-Bromo-5-phenyl-1,2,4-triazin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-phenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-8-7(12-9(11)14-13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDABPGYKVQWCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 5 Phenyl 1,2,4 Triazin 3 Amine

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the 1,2,4-triazine (B1199460) ring system. This is typically accomplished using an electrophilic bromine source that reacts with the electron-rich triazine core.

The most direct route for the synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine is the bromination of the parent compound, 5-Phenyl-1,2,4-triazin-3-amine. nih.govacs.org This reaction commonly employs N-Bromosuccinimide (NBS) as the brominating agent. nih.govacs.org NBS is a convenient and effective source of electrophilic bromine for substitution reactions on various heterocyclic rings. organic-chemistry.orgwikipedia.org The reaction proceeds by treating a solution of 5-phenyl-1,2,4-triazin-3-amine with NBS in a suitable solvent, such as dimethylformamide (DMF). nih.govacs.org

The mechanism involves the electrophilic attack of the bromine from NBS onto the C6 position of the triazine ring, which is activated for substitution. This direct functionalization is an efficient step in the elaboration of the triazine scaffold for further chemical modification, such as in the development of adenosine (B11128) A2A receptor antagonists. nih.govacs.org

The efficiency of the N-Bromosuccinimide mediated synthesis is dependent on carefully controlled reaction conditions. Research has led to the optimization of these parameters to achieve favorable yields. The reaction is initiated at a low temperature, typically around -25 °C, by the dropwise addition of a solution of NBS to the 5-phenyl-1,2,4-triazin-3-amine dissolved in DMF. nih.govacs.org After the initial addition, the reaction mixture is allowed to warm gradually to room temperature and is stirred overnight to ensure the completion of the reaction. nih.govacs.org

Monitoring the reaction's progress is often done using thin-layer chromatography (TLC). nih.govacs.org Upon completion, the workup procedure involves pouring the mixture into a saturated bicarbonate solution and extracting the product with an organic solvent like diethyl ether. nih.govacs.org While specific yield percentages are not always reported in the context of general procedures, these optimized conditions are designed to maximize the output of the desired 6-bromo derivative. nih.govacs.org

Table 1: Optimized Reaction Conditions for NBS-Mediated Bromination

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 5-Phenyl-1,2,4-triazin-3-amine | nih.govacs.org |

| Reagent | N-Bromosuccinimide (NBS) | nih.govacs.org |

| Solvent | Dimethylformamide (DMF) | nih.govacs.org |

| Initial Temperature | -25 °C | nih.govacs.org |

| Final Temperature | Room Temperature | nih.govacs.org |

| Reaction Time | Stirred overnight | nih.govacs.org |

General Synthetic Pathways for Halogenated 1,2,4-Triazine Scaffolds

Beyond the direct bromination of a pre-formed triazine, the synthesis of halogenated 1,2,4-triazines can be approached by constructing the triazine ring from acyclic precursors, a method that allows for the incorporation of substituents at various stages.

The formation of the 1,2,4-triazine core is a fundamental step in the synthesis of many derivatives. Various ring closure or cyclization reactions have been developed for this purpose. One common strategy involves the condensation of 1,2-dicarbonyl compounds with amidrazones. Another approach is the reductive cyclization of nitroarylhydrazides. mdpi.com For instance, 3-phenyl nih.govresearchgate.netacs.orgtriazines can be synthesized through the cyclization of hydrazides under reductive conditions. mdpi.com Similarly, the condensation of a monocyclic 1,2,4-triazine with an aldehyde, followed by cyclization, can yield fused triazine systems. rsc.org A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts also provides a route to 3,6-disubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org These methods provide a versatile toolkit for creating the central triazine ring, which can then undergo subsequent halogenation if the halogen is not already incorporated in one of the starting materials.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient pathway to complex molecules. For the synthesis of condensed 1,2,4-triazines, tandem reactions such as the AN-SNipso (nucleophilic addition followed by nucleophilic substitution at an ipso-position) and SNH-SNipso (nucleophilic substitution of hydrogen followed by ipso-substitution) have been developed. researchgate.net In these reactions, bifunctional nucleophiles react with a pre-functionalized triazine, first by attacking an unsubstituted carbon and then displacing a leaving group to form a new fused ring. researchgate.net While this example pertains to condensed systems, the principle of tandem cyclization represents an advanced strategy for the efficient assembly of the 1,2,4-triazine core.

The bromination of an already-formed 1,2,4-triazine ring is a common and effective method for producing halogenated derivatives. As detailed for the title compound, N-Bromosuccinimide (NBS) is a widely used reagent for this transformation. nih.govacs.org The reactivity of the triazine ring towards electrophilic bromination can be influenced by the substituents already present. This method has been successfully applied to various triazine precursors. For example, 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is used as a starting material for the synthesis of D-amino acid oxidase inhibitors. acs.org Another study reported the synthesis of a brominated pyrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazine by treating the precursor with NBS and triethylamine. nih.gov The choice of solvent and reaction conditions can significantly affect the regioselectivity and yield of the bromination of aromatic and heterocyclic rings. researchgate.netmanac-inc.co.jp

Table 2: Examples of Bromination on Precursor Triazine Derivatives

| Precursor Derivative | Brominating Agent | Product Type | Source |

|---|---|---|---|

| 5-Phenyl-1,2,4-triazin-3-amine | N-Bromosuccinimide (NBS) | This compound | nih.govacs.org |

| 1,2,4-Triazine-3,5(2H,4H)-dione | Not specified, but yields 6-bromo derivative | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | acs.org |

| 3-tert-Butyl-4,8-dialkyl-1,4-dihydropyrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazine | N-Bromosuccinimide (NBS) | 7-Bromo-3-tert-butyl-4-butyl-8-methylpyrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazine | nih.gov |

Derivatization and Advanced Synthetic Transformations of 6 Bromo 5 Phenyl 1,2,4 Triazin 3 Amine

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like 6-bromo-5-phenyl-1,2,4-triazin-3-amine, the carbon-bromine bond at the C6 position is the primary site for such transformations. The electron-withdrawing nature of the triazine ring facilitates the initial oxidative addition step in the catalytic cycle, making it a suitable substrate for these reactions.

Other Metal-Catalyzed Carbon-Heteroatom and Carbon-Carbon Bond Formations

Beyond the Suzuki-Miyaura reaction, the bromine atom serves as a launching point for other important transformations, including Buchwald-Hartwig amination for C-N bond formation and Sonogashira coupling for C-C alkyne formation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, representing a powerful method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction is highly relevant for modifying the 6-position of the triazine core. Research on closely related scaffolds, such as 6-bromo-pyridinyl-1,2,4-triazines, has demonstrated the feasibility of this transformation. jst.go.jp

The reaction typically requires a palladium precatalyst, a bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos), and a strong base (e.g., NaOt-Bu, Cs₂CO₃). nih.gov The scope of the reaction is broad, allowing for the coupling of both primary and secondary amines, including alkylamines, anilines, and various nitrogen-containing heterocycles. wikipedia.org This enables the synthesis of a wide range of 6-amino-substituted 1,2,4-triazine (B1199460) derivatives.

| Substrate | Amine | Catalyst / Ligand | Base / Solvent | Yield (%) | Ref. |

| Bromobenzene | Carbazole | Pd₂(dba)₃ / TrixiePhos | t-BuOLi / Toluene | 98 | nih.gov |

| Bromobenzene | Diphenylamine | Pd₂(dba)₃ / XPhos | t-BuONa / Toluene | 97 | nih.gov |

| Bromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | t-BuONa / Toluene | 99 | nih.gov |

| 9-Bromoanthracene | Diphenylamine | Sydnone Pd Complex | K₃PO₄ / Dioxane | 0 | arkat-usa.org |

Table 2: Examples of Buchwald-Hartwig amination conditions for various aryl bromides, indicating typical catalyst systems and conditions applicable to 6-bromo-1,2,4-triazines.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a combination of palladium and copper salts. The application of Sonogashira coupling to this compound would allow for the introduction of alkynyl substituents at the C6 position, providing access to conjugated systems and precursors for further transformations.

Studies on other bromo-substituted N-heterocycles, such as 4-bromo-6H-1,2-oxazines, have shown that this coupling proceeds efficiently under standard conditions, typically using a PdCl₂(PPh₃)₂ catalyst, a copper(I) iodide cocatalyst, and an amine base like triethylamine. nih.gov A variety of terminal alkynes, including aromatic, aliphatic, and silyl-protected variants, were successfully coupled, demonstrating the versatility of this method. nih.gov

Nucleophilic Substitution Reactions at the Bromine Center

The electron-deficient nature of the 1,2,4-triazine ring activates the C6 position towards nucleophilic aromatic substitution (SNAr). In this reaction, the bromine atom acts as a good leaving group and can be displaced by a variety of nucleophiles. This pathway offers a complementary, metal-free strategy for the derivatization of the triazine core.

Detailed studies on the closely related 5-bromo-1,2,3-triazine (B172147) isomer have shown that it undergoes efficient SNAr reactions with phenols under basic conditions. acs.org The reaction proceeds through a concerted SNAr mechanism, where the phenoxide ion adds to the carbon bearing the bromine, and the bromide ion is eliminated simultaneously. acs.org This method was compatible with a wide range of substituted phenols, including those with sensitive functional groups like esters, aldehydes, and ketones, as well as hydroxylated heterocycles such as 5-hydroxy-indole and 3-pyridinol, affording high yields of the corresponding aryloxy-triazines. acs.org

Given these precedents, this compound is expected to be a viable substrate for SNAr reactions with various nucleophiles, including:

O-Nucleophiles : Alkoxides and phenoxides to form ether linkages.

S-Nucleophiles : Thiolates to form thioethers.

N-Nucleophiles : Amines and azides, although this may require more forcing conditions compared to the palladium-catalyzed Buchwald-Hartwig amination.

| Nucleophile | Base / Solvent | Product Type | Yield (%) | Reference Compound | Ref. |

| Phenol | K₂CO₃ / THF | 5-Phenoxy-1,2,3-triazine | 98 | 5-bromo-1,2,3-triazine | acs.org |

| 4-Methoxyphenol | K₂CO₃ / THF | 5-(4-Methoxyphenoxy)-1,2,3-triazine | 95 | 5-bromo-1,2,3-triazine | acs.org |

| Methyl 4-hydroxybenzoate | K₂CO₃ / THF | 5-(4-(Methoxycarbonyl)phenoxy)-1,2,3-triazine | 92 | 5-bromo-1,2,3-triazine | acs.org |

| 5-Quinolinol | K₂CO₃ / THF | 5-(Quinolin-5-yloxy)-1,2,3-triazine | 96 | 5-bromo-1,2,3-triazine | acs.org |

Table 3: Selected examples of nucleophilic aromatic substitution on 5-bromo-1,2,3-triazine with various phenols, illustrating the potential for SNAr reactions on the 6-bromo-1,2,4-triazine (B11759917) scaffold.

Modifications and Derivatizations of the Amine Functionality

The 3-amino group of the this compound scaffold serves as a versatile functional handle for a variety of chemical transformations. These modifications are crucial for altering the physicochemical properties of the parent molecule and for introducing new functionalities that can be used in further synthetic steps. The reactivity of the 3-amino group in 1,2,4-triazines has been explored, allowing for derivatizations such as acylation, sulfonylation, and the formation of urea (B33335) or thiourea (B124793) analogs. researchgate.netresearchgate.net

One of the fundamental reactions of the primary amine is acylation. This can be achieved by treating the parent compound with acylating agents like acid chlorides or anhydrides under basic conditions. This reaction leads to the formation of the corresponding N-(6-bromo-5-phenyl-1,2,4-triazin-3-yl)amides. Similarly, reaction with sulfonyl chlorides yields sulfonamide derivatives.

Another significant derivatization involves the reaction with isocyanates or isothiocyanates. These reactions provide access to a wide range of substituted ureas and thioureas, respectively. Such derivatives are of interest due to the diverse biological activities associated with the urea and thiourea pharmacophores. researchgate.net The general scheme for these modifications is presented below.

Table 1: Derivatization Reactions of the Amine Functionality

| Reagent Type | Product Class | General Structure of Product |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | |

| Isocyanate (R-NCO) | Urea | |

| Isothiocyanate (R-NCS) | Thiourea |

(Note: 'Tr' represents the 6-Bromo-5-phenyl-1,2,4-triazin-3-yl core)

Furthermore, the primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a highly reactive intermediate. While often unstable, it can be used in situ for subsequent reactions, such as displacement by various nucleophiles to introduce functionalities like hydroxyl, cyano, or halo groups at the 3-position, effectively removing the original amine group.

Annulation Reactions and Fused Ring System Formation

Annulation reactions involving the 3-amino-1,2,4-triazine core are a powerful strategy for the synthesis of novel, polycyclic heteroaromatic systems. In these reactions, the endocyclic N2 or N4 nitrogen atoms and the exocyclic 3-amino group act as nucleophilic centers that can react with bifunctional electrophiles to construct a new fused ring. This approach provides access to a diverse array of heterocyclic scaffolds with potential applications in medicinal chemistry and material science. researchgate.net

Synthesis of Pyrazolo-Fused Triazines

The construction of a pyrazole (B372694) ring fused to the 1,2,4-triazine core results in the formation of pyrazolotriazine systems. One common isomer accessible from 3-amino-1,2,4-triazines is the pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine scaffold. The synthesis of this system can be envisioned through the reaction of the 3-amino-1,2,4-triazine with reagents that can provide a three-carbon chain with electrophilic sites at the 1 and 3 positions.

Although specific examples starting from this compound are not extensively documented, general methodologies for related structures provide a blueprint for these transformations. For instance, the reaction of a diazotized aminopyrazole with active methylene (B1212753) compounds can lead to the formation of the pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine ring system. researchgate.net Conversely, building the pyrazole onto the triazine can be achieved by reacting the 3-hydrazino derivative (obtainable from the 3-amino compound via diazotization and reduction) with 1,3-dielectrophiles.

Another relevant fused system is the pyrazolo[3,4-e] researchgate.netresearchgate.netresearchgate.nettriazine skeleton. The synthesis of these compounds often involves the cyclization of appropriately substituted triazine precursors. mdpi.com For example, a triazine bearing a hydrazono group adjacent to a nitrile can be cyclized under acidic conditions to yield the fused pyrazolotriazine. mdpi.com

Table 2: Examples of Pyrazolo-Fused Triazine Systems

| Fused System | Parent Structure | Synthetic Precursor Example |

|---|---|---|

| Pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine | 3-Hydrazino-1,2,4-triazine + 1,3-Dicarbonyl compound |

Formation of Other Fused Heteroaromatic Systems

Beyond pyrazoles, the 3-amino-1,2,4-triazine moiety is a precursor to a variety of other fused heteroaromatic systems. The specific ring system formed depends on the nature of the bifunctional reagent used for the cyclocondensation reaction.

One of the most common annulation reactions involves the use of α-haloketones (e.g., phenacyl bromide). Reaction with 3-amino-1,2,4-triazines typically leads to the formation of imidazo[1,2-b] researchgate.netresearchgate.netresearchgate.nettriazines . The reaction proceeds via initial N-alkylation of the ring nitrogen at the N2 position, followed by intramolecular cyclization of the exocyclic amino group onto the ketone carbonyl, and subsequent dehydration.

Similarly, reaction with α-haloesters followed by cyclization can produce imidazo[1,2-b] researchgate.netresearchgate.netresearchgate.nettriazin-one derivatives. The use of reagents containing a pre-formed N-N bond can lead to triazolo-fused systems. For example, the cyclocondensation of 3-hydrazino-1,2,4-triazines (derived from the 3-amino compound) with orthoesters or acid chlorides yields researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-b] researchgate.netresearchgate.netresearchgate.nettriazines . This class of compounds is widely studied for its diverse biological activities.

Other potential fused systems include thiazolo[3,2-b] researchgate.netresearchgate.netresearchgate.nettriazines, which can be synthesized from the corresponding 3-thiol derivative, and more complex polycyclic systems formed through multi-step sequences or domino reactions. researchgate.netnih.gov

Table 3: Common Fused Heteroaromatic Systems from 3-Amino-1,2,4-triazines

| Reagent | Fused Ring System Formed | General Structure |

|---|---|---|

| α-Haloketone (R-CO-CH₂Br) | Imidazo[1,2-b] researchgate.netresearchgate.netresearchgate.nettriazine | |

| Orthoester (R-C(OEt)₃) * | researchgate.netresearchgate.netresearchgate.netTriazolo[4,3-b] researchgate.netresearchgate.netresearchgate.nettriazine | |

| α-Haloacetyl Halide | Imidazo[1,2-b] researchgate.netresearchgate.netresearchgate.nettriazin-one |

(Note: Requires conversion of the 3-amino group to a 3-hydrazino group first)

These annulation strategies significantly expand the chemical space accessible from this compound, providing pathways to novel heterocyclic scaffolds with tailored properties.

Mechanistic Investigations of 1,2,4 Triazine Reactivity

Experimental Elucidation of Reaction Mechanisms

Experimental techniques form the bedrock of mechanistic understanding, providing tangible evidence for proposed reaction pathways. Kinetic studies and isotopic labeling are two powerful tools used to probe the transformations of 1,2,4-triazines.

Kinetic studies, which measure the rates of chemical reactions, offer quantitative insights into reaction mechanisms. By observing how reaction rates change with reactant concentrations, temperature, and catalysts, researchers can deduce the sequence of events at the molecular level. For instance, in reactions involving azines, kinetic isotope effect (KIE) studies can provide further mechanistic insights. A combined experimental and theoretical investigation of the KIE was conducted on 1,2,3-triazines, where both ¹²C/¹³C and H/D KIE information could be examined. nih.gov

In studies of related azine systems, such as the reaction of 1,2,3-triazines and 1,2,3,5-tetrazines with amidines, kinetic investigations have been pivotal. nih.govacs.org Hammett plots, which correlate reaction rates with substituent electronic effects, have demonstrated a buildup of partial positive charge on the amidine in the transition state of the rate-determining step. This supports a mechanism initiated by the nucleophilic attack of the amidine. acs.org While specific kinetic data for 6-Bromo-5-phenyl-1,2,4-triazin-3-amine transformations are not extensively detailed in the provided literature, the principles derived from analogous systems are applicable. For example, the Suzuki cross-coupling reaction used to synthesize various 5,6-diaryl-1,2,4-triazin-3-amines from 6-bromo precursors is known to have a complex kinetic profile dependent on the palladium catalyst, ligands, and substrates involved. nih.gov

Furthermore, biophysical kinetic studies on 1,2,4-triazine (B1199460) derivatives, including antagonists for the adenosine (B11128) A2A receptor, have been performed using techniques like surface plasmon resonance. These studies measure the association (on-rate) and dissociation (off-rate) kinetics of the ligand with its receptor, providing data that can be correlated with binding affinity (pKD). nih.gov

Table 1: Illustrative Kinetic Parameters for 1,2,4-Triazine Derivatives This table is based on data for adenosine A2A antagonists and serves as an example of kinetic data presentation.

| Compound | Structure Modification | Binding Affinity (pKi) | Kinetic Dissociation Constant (pKD) |

|---|---|---|---|

| 4a (Parent) | 5,6-diphenyl-3-amine | 6.93 | N/A |

| 4e | 5-phenyl, 6-(3-thienyl) | 8.01 | 8.06 |

| 4g | 5-phenyl, 6-(3-furyl) | 8.32 | 8.32 |

Isotopic labeling is an unambiguous method for tracing the fate of atoms through a chemical reaction. The use of stable isotopes like ¹⁵N is particularly valuable in nitrogen-rich heterocycles like 1,2,4-triazines to elucidate complex rearrangements. rsc.org

Several methods have been developed for the selective incorporation of ¹⁵N into the azine ring of 1,2,4-triazines and related fused systems. researchgate.netarkat-usa.org One approach involves the reaction of diazoazoles, generated from aminoazoles and K¹⁵NO₂, with active methylene (B1212753) compounds. arkat-usa.org Another powerful technique is the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism, where an external ¹⁵N-labeled nucleophile can replace a nitrogen atom within the azine ring. rsc.orgchemrxiv.orgchemistryviews.org

A notable example is the study of the reaction of N-oxide-1,2,4-triazine with potassium cyanide. By using K¹³C¹⁵N, researchers demonstrated that the initial nucleophilic addition product undergoes a series of ring-opening and closing steps, ultimately transforming into a pyrazole (B372694). The final position of the labeled atoms, confirmed by ¹³C–¹⁵N and ¹H–¹⁵N coupling constants in NMR spectroscopy, provided definitive evidence for this complex pathway. rsc.org Such experiments are crucial for distinguishing between different proposed mechanisms, such as concerted versus stepwise pathways or rearrangements like the Dimroth rearrangement. nih.govrsc.org These labeling strategies provide the tools necessary to investigate potential nitrogen scrambling or ring transformations in reactions involving this compound.

Computational Chemistry for Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. It allows for the detailed examination of reaction pathways, the characterization of transient species like transition states, and the prediction of reaction outcomes.

DFT calculations are widely used to model the molecular structures and electronic properties of reactants, products, intermediates, and transition states in 1,2,4-triazine chemistry. researchgate.netnih.gov By calculating the geometries and energies of these species, researchers can construct a detailed map of the reaction pathway.

For example, in mechanistic studies of the reaction between 1,2,3-triazines and amidines, DFT calculations were employed to explore potential pathways, including a concerted Diels-Alder reaction. acs.org The calculations failed to locate a concerted transition state, instead revealing a stepwise pathway involving a zwitterionic intermediate. The computed structures provided insight into the bonding changes occurring during the reaction. acs.org Similarly, DFT studies on 1,2,4,5-tetrazines reacting with enamines revealed a novel pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement, highlighting the power of computational methods to uncover unexpected mechanisms. acs.org These studies provide a framework for computationally investigating reactions of this compound, such as its nucleophilic aromatic substitution or cross-coupling reactions.

A key output of DFT studies is the potential energy surface of a reaction, often visualized as a reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products, with peaks representing transition states and valleys representing intermediates. chemguide.co.uk The height of the energy barrier from a reactant or intermediate to a transition state is the activation energy (activation barrier).

Computational studies on the reactions of triazine-based H₂S scavengers have provided detailed energy profiles with specific activation barriers calculated in kcal/mol. nih.govacs.orgresearchgate.net For instance, the initial protonation of a triazine nitrogen atom was found to have an energy barrier of 24.49 kcal/mol, which precedes the ring-opening step. nih.govresearchgate.net Subsequent steps, such as the substitution of a nitrogen atom for a sulfur atom, were also characterized by distinct activation energies. researchgate.net By comparing the activation barriers of competing pathways, chemists can predict which reaction is more likely to occur. A lower activation barrier corresponds to a faster reaction rate. chemguide.co.uk For example, a reaction with a dithiazine intermediate had to overcome a high energy barrier of 54.13 kcal/mol to form a tritiane, making this step the rate-determining one and explaining why the reaction may not proceed readily to that product. acs.org

Table 2: Example of Calculated Activation Barriers in a Triazine Reaction Pathway Data derived from the reaction of a hexahydro-1,3,5-triazine (TZ) with H₂S. nih.govacs.org

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of TZ Ring Nitrogen | 24.49 |

| 2 | Formation of Thiadiazine | 23.90 |

| 3 | Formation of Dithiazine | 27.91 |

| 4 | Formation of Tritiane from Dithiazine | 54.13 |

Many reactions involving substituted 1,2,4-triazines can potentially yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond making or breaking over others, leading to specific constitutional isomers. Stereoselectivity refers to the preference for the formation of one stereoisomer over another. youtube.com

Computational studies are highly effective at explaining and predicting these selectivities. The synthesis of unsymmetrically substituted 1,2,4-triazines often presents a challenge of regioselectivity. For example, the condensation of unsymmetrical 1,2-diketones with hydrazides can produce a mixture of regioisomers, which can be difficult to separate. nih.govacs.org DFT calculations can be used to compare the activation energies for the transition states leading to the different possible regioisomers. The pathway with the lower energy barrier will be favored, and the corresponding product will be the major one.

In formal [4+2] cycloaddition reactions involving 1,2,4,5-tetrazines and enamines to form 1,2,4-triazines, high regioselectivity is observed. nih.gov Computational modeling can rationalize why one regioisomer is formed exclusively by examining the stability of intermediates and the energy of transition states along the different possible reaction coordinates. Factors such as steric hindrance and electronic effects, which can be modeled computationally, play a crucial role in determining the regiochemical outcome of these complex multi-step reactions. nih.goveurjchem.com

Photochemical Reactivity Mechanisms in Related Triazine Systems (e.g., Photo-Smiles Rearrangement)mdpi.com

The photochemical behavior of 1,2,4-triazines and their fused derivatives is a field of significant mechanistic interest. While direct photochemical studies on this compound are not extensively documented in the literature, a detailed understanding can be extrapolated from comprehensive investigations into closely related systems. A particularly relevant and well-studied photochemical transformation in analogous triazine frameworks is the Photo-Smiles rearrangement.

Mechanistic investigations into the photocyclization of 8-aryloxy-3-phenylbenzo[e] rsc.orgresearchgate.netacs.orgtriazines have revealed a novel variant of the Photo-Smiles rearrangement. rsc.orgacs.orgnih.gov This reaction proceeds not through a simple cyclization, but through a more complex pathway involving intramolecular rearrangement, leading to the formation of planar Blatter radicals. acs.orgnih.gov

The proposed mechanism is initiated by the photoexcitation of the triazine derivative. nih.gov Upon absorption of light, the molecule is promoted to a singlet excited state, S₁, which possesses (n, π) character localized on the benzo[e] rsc.orgresearchgate.netacs.orgtriazine (BT) fragment. This is followed by efficient intersystem crossing (ISC) to the corresponding triplet state, T₁, which also has 3(n, π) character. nih.gov

A critical requirement for the subsequent step is the presence of an occupied π molecular orbital (MO) on the appended aryloxy fragment with an energy higher than that of the n orbital on the triazine core. rsc.org This electronic arrangement facilitates an intramolecular single-electron transfer (SET) from the aryloxy group to the triazine fragment. This SET process results in the formation of a key zwitterionic radical intermediate. rsc.orgacs.org

This zwitterion then undergoes a polar, intramolecular cyclization, where the anionic part of the molecule attacks the ipso-carbon of the aryloxy radical cation moiety. rsc.org This step leads to the formation of a spirooxazole intermediate. The final stage of the rearrangement involves the ring-opening of this spiro species to yield the rearranged, thermodynamically more stable product. rsc.orgacs.org This entire process demonstrates full regioselectivity, with exclusive formation of a single rearranged product observed in the studied systems. nih.gov

The efficiency of this novel cyclization mechanism is influenced by solvent effects, which is consistent with the formation of a polar zwitterionic intermediate. acs.org Computational studies using density functional theory (DFT) have supported this mechanistic pathway, confirming the electronic state requirements and the favorability of the proposed steps. rsc.org This photo-Smiles rearrangement is considered a general mechanism for the photocyclization of various 8-substituted benzo[e] rsc.orgresearchgate.netacs.orgtriazines. acs.org

While the specific case of this compound has not been reported to undergo a Photo-Smiles rearrangement, the principles derived from related systems allow for a speculative analysis. For such a rearrangement to occur, a suitable nucleophile and leaving group arrangement would be necessary, which is not immediately apparent in the structure of the title compound itself without an appropriate aryloxy or similar substituent. However, the general photochemical reactivity would still be governed by the nature of its substituents. The electron-donating amino group and the electron-withdrawing bromo and phenyl groups would significantly influence the energies of the frontier molecular orbitals and the character of the excited states, thereby dictating the potential for other photochemical transformations, such as reductions, ring contractions, or dehydrogenations, which have been observed in other dihydro-1,2,4-triazine systems. rsc.org

Table 1: Key Mechanistic Aspects of the Photo-Smiles Rearrangement in Analogous 1,2,4-Triazine Systems

| Mechanistic Step | Description | Key Intermediates / States | Influencing Factors |

| Photoexcitation | Absorption of a photon promotes the molecule to an excited singlet state (S₁), followed by intersystem crossing (ISC) to a triplet state (T₁). | S₁ with 1(n, π) character; T₁ with 3(n, π) character. | Wavelength of irradiation; Triazine core structure. |

| Intramolecular SET | Single-Electron Transfer from an electron-rich fragment (e.g., aryloxy group) to the photo-excited triazine core. | Zwitterionic radical. | Relative energies of the donor's HOMO and the triazine's n-orbital. |

| Polar Cyclization | Intramolecular nucleophilic attack on the ipso-carbon of the radical cation moiety. | Spirooxazole intermediate. | Molecular geometry; Solvent polarity. |

| Ring Opening | Cleavage of the spiro intermediate to form the final rearranged product. | Rearranged product (leuco form of a Blatter radical in studied cases). | Thermodynamic stability of the final product. |

Advanced Spectroscopic and Structural Characterization Studies of 6 Bromo 5 Phenyl 1,2,4 Triazin 3 Amine and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. While a specific crystal structure for 6-Bromo-5-phenyl-1,2,4-triazin-3-amine is not publicly available, analysis of its derivatives and related halogenated triazine compounds provides significant insight into its expected solid-state characteristics. For instance, the X-ray crystal structures of derivatives of this compound have been resolved, confirming their binding mode within biological targets like the adenosine (B11128) A2A receptor. acs.orgnih.gov These studies validate the core structure and demonstrate how the triazine scaffold orients itself to interact with protein residues. acs.org

Studies on other brominated triazine-containing heterocyclic systems reveal common structural motifs and intermolecular interactions that are likely to be present in the crystal structure of the title compound. mdpi.com The analysis of these related structures allows for a predictive understanding of how this compound molecules might arrange themselves in a crystal lattice. mdpi.comresearchgate.net

The crystal packing of this compound would be dictated by a variety of non-covalent intermolecular interactions. These forces are crucial for the stability of the crystal lattice and can influence the compound's physical properties.

Hydrogen Bonding: The primary amino group (-NH₂) on the triazine ring is a potent hydrogen bond donor, while the nitrogen atoms within the triazine ring (N1, N2, N4) are effective hydrogen bond acceptors. This would likely lead to the formation of robust intermolecular N-H···N hydrogen bonds, creating dimers or extended chains and layers within the crystal structure. researchgate.net

π-π Stacking: The presence of both a phenyl ring and an electron-deficient 1,2,4-triazine (B1199460) ring creates opportunities for π-π stacking interactions. These interactions, involving the overlap of π-orbitals between adjacent rings, would further stabilize the crystal structure.

Other van der Waals Forces: A network of weaker interactions, such as C-H···π, C-H···N, and other dispersive forces, would also play a collective role in achieving a densely packed and stable crystalline arrangement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is the cornerstone for elucidating the structure of this compound in solution, confirming the connectivity of atoms and providing information about their chemical environment.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the phenyl ring and the amino group. Based on reported data for this compound, the five protons of the phenyl group appear as a complex multiplet in the aromatic region, typically between δ 7.49–7.57 ppm when measured in DMSO-d₆. acs.org The two protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the three distinct carbons of the 1,2,4-triazine ring and the carbons of the phenyl substituent. The triazine carbons are characteristically deshielded and resonate at lower field (higher ppm values), often in the range of δ 145-170 ppm, due to the electron-withdrawing effect of the adjacent nitrogen atoms. mdpi.comacs.org The carbon attached to the bromine (C6) would be influenced by the halogen's electronegativity and heavy atom effect. The phenyl carbons would appear in the typical aromatic region of δ 125-140 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Phenyl C-H | 7.4 - 7.8 (multiplet) | 125 - 135 | Exact shifts depend on the position on the ring. |

| Amino N-H | Variable (broad singlet) | - | Shift is solvent and concentration dependent. |

| Triazine C3 | - | ~160 - 165 | Attached to the amino group. |

| Triazine C5 | - | ~150 - 155 | Attached to the phenyl group. |

| Triazine C6 | - | ~145 - 150 | Attached to the bromine atom. |

| Phenyl C (ipso) | - | ~135 - 140 | Carbon attached to the triazine ring. |

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of ¹H and ¹³C signals and for confirming the atomic connectivity of the molecule. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the ortho, meta, and para protons of the phenyl ring, allowing for their unambiguous assignment. sdsu.eduacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each phenyl proton signal to its corresponding phenyl carbon signal. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing long-range connectivity (typically over two or three bonds). columbia.edu For this molecule, HMBC is crucial for assigning the quaternary (non-protonated) carbons. Key expected correlations would include:

Correlations from the phenyl protons to the triazine carbon C5, confirming the connection between the two rings.

Correlations from the amino protons to the triazine carbons C3, providing evidence for the position of the amino group.

Correlations from the ortho-protons of the phenyl ring to the ipso-carbon and other nearby phenyl carbons. youtube.com

In situ NMR spectroscopy is a powerful method for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. researchgate.netmdpi.com This technique can be applied to study the synthesis of this compound, for instance, during the bromination of its precursor, 5-phenyl-1,2,4-triazin-3-amine.

By acquiring spectra at regular intervals, one could:

Track Reaction Kinetics: Monitor the disappearance of the starting material's signals and the simultaneous appearance and growth of the product's signals. This allows for the determination of reaction rates and conversion percentages over time. acs.org

Identify Intermediates: Detect transient intermediates that may not be observable by conventional offline analysis. For example, in the reaction of triazines with nucleophiles, NMR has been used to observe the formation of σ-adduct intermediates.

Optimize Reaction Conditions: Quickly assess the effect of changing reaction parameters (e.g., temperature, reagent concentration) on the reaction outcome, leading to a more efficient synthesis. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the type of chemical bond and its environment. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: the amine group, the 1,2,4-triazine ring, and the phenyl group.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations of the 1,2,4-triazine ring are expected to appear in the 1650-1550 cm⁻¹ range. mdpi.commdpi.com A medium-strong band around 1608 cm⁻¹ has been attributed to the C=N stretching of a 1,2,4-triazine moiety in a related derivative. mdpi.com The stretching vibrations of the C=C bonds within the phenyl ring typically produce bands in the 1600-1450 cm⁻¹ region. mdpi.com Furthermore, C-N stretching vibrations are expected to be observed in the fingerprint region, between 1217-1027 cm⁻¹. mdpi.com The C-Br stretching vibration is generally found at lower wavenumbers, typically in the 700-500 cm⁻¹ range. The structure of synthesized compounds is often confirmed using various spectroscopic tools, including FTIR. nih.gov

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Triazine Ring | C=N Stretch | 1550 - 1650 | Medium-Strong |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Triazine/Phenyl | C-N / C-C Stretch | 1000 - 1300 | Medium |

| Bromoalkane | C-Br Stretch | 500 - 700 | Strong-Medium |

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy provides insights into the electronic structure and optical properties of molecules by examining transitions between different electronic energy levels upon absorption or emission of light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. The 1,3,5-triazine (B166579) core is known to be electron-withdrawing, and its derivatives have been studied for their optical properties. researchgate.net

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the conjugated system formed by the phenyl ring and the 1,2,4-triazine core. researchgate.net Weaker n → π* transitions, originating from the non-bonding electrons on the nitrogen atoms of the triazine ring, are also anticipated, often appearing as a shoulder on the main absorption band. researchgate.net The position and intensity of these absorption bands are influenced by substituents. The phenyl group extends the π-conjugation, typically causing a bathochromic (red) shift to longer wavelengths. The bromine atom, an auxochrome, can also slightly modify the absorption spectrum. Studies on related triazine derivatives show significant absorption in the UV range, with some extending into the visible spectrum depending on the extent of conjugation and the nature of substituents. mdpi.com For example, various 2,4,6-triphenyl-1,3,5-triazines exhibit their lowest-energy absorption bands well above 400 nm. mdpi.com

Table 2: Typical Electronic Transitions in Phenyl-Triazine Derivatives

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Description |

| π → π | π bonding to π antibonding | 250 - 400 | High intensity, associated with the conjugated aromatic system. |

| n → π | Non-bonding to π antibonding | 300 - 450 | Low intensity, involves lone pair electrons on nitrogen atoms. |

Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. This emission can be in the form of fluorescence or phosphorescence. The introduction of a bromine atom into the molecular structure is known to have a significant impact on the luminescence properties due to the "heavy-atom effect". nsf.govresearchgate.net This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). nsf.govresearchgate.netnih.gov

Consequently, for this compound, one might expect a decrease in fluorescence quantum yield and an increase in phosphorescence. nih.gov Studies on other bromo-substituted heterocyclic compounds have demonstrated that the heavy bromine atom plays a pivotal role in facilitating pronounced and effective ISC. nih.gov Depending on the rigidity of the structure and the environment (e.g., solution vs. solid state, room temperature vs. 77 K), the compound could exhibit measurable phosphorescence. researchgate.net The emission characteristics of triazine derivatives can be tuned by modifying their substituents, with some showing significant luminescence. mdpi.com

Diffuse Reflectance Spectroscopy (DRS) is a technique used to determine the optical band gap (Eg) of solid materials, particularly powders. mdpi.comresearchgate.net In this method, the reflectance of the material is measured over a range of wavelengths. The Kubelka-Munk function, F(R) = (1-R)² / 2R, is applied to the reflectance (R) data to convert it into a quantity analogous to absorbance. researchgate.netresearchgate.net

The optical band gap is then determined by plotting [F(R)hν]ⁿ versus the photon energy (hν), a relationship known as the Tauc plot. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). By extrapolating the linear portion of the Tauc plot to the x-axis, the optical band gap energy can be estimated. mdpi.comresearchgate.net For a related 1,2,4-triazine derivative in powder form, the optical band transitions were estimated to be 2.07 eV and 2.67 eV using this technique. mdpi.comresearchgate.net This method is crucial for characterizing the semiconductor properties of materials in their solid state. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a unique molecular formula from the exact mass of the molecular ion. nih.govacs.orgacs.org

For this compound (C₉H₇BrN₄), HRMS would be used to verify the presence and ratio of isotopes, particularly the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides further structural information. Common fragmentation pathways for halogenated compounds can involve the loss of the halogen radical (•Br) or the corresponding molecule (HBr). researchgate.net Fragmentation of the triazine ring and the phenyl substituent would also produce characteristic fragment ions, aiding in the complete structural elucidation.

Table 3: HRMS Data for this compound

| Ion / Fragment | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ (for ⁷⁹Br) | C₉H₇⁷⁹BrN₄ | 250.9854 |

| [M+2]⁺ (for ⁸¹Br) | C₉H₇⁸¹BrN₄ | 252.9834 |

| [M-Br]⁺ | C₉H₇N₄ | 171.0722 |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 |

Thermal Analysis for Material Stability and Phase Transitions

Thermal analysis techniques are crucial in materials science and pharmaceutical development to determine the stability, decomposition profile, and phase behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most widely used methods for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The derivative of the TGA curve (dTGA) helps to identify the temperatures at which the most significant mass loss occurs. This information is vital for understanding the thermal stability of a compound and the kinetics of its decomposition.

For 1,2,4-triazine derivatives, TGA studies generally reveal multi-step decomposition processes. The thermal stability is significantly influenced by the nature and position of substituents on the triazine and phenyl rings. For instance, studies on related compounds have shown that electron-withdrawing or bulky groups can alter the decomposition pathway and onset temperature.

A hypothetical TGA analysis for a compound like this compound would involve heating a small sample from ambient temperature to several hundred degrees Celsius under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere. The resulting data would be presented in a table, which would typically include:

Onset Temperature (Tonset): The temperature at which significant decomposition begins.

Peak Decomposition Temperature (Tpeak): The temperature of maximum rate of mass loss from the dTGA curve.

Mass Loss (%): The percentage of mass lost at each decomposition step.

Residual Mass (%): The percentage of mass remaining at the end of the experiment.

From this data, kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction could be calculated using various models (e.g., Kissinger, Flynn-Wall-Ozawa).

Hypothetical TGA Data for a Substituted 1,2,4-Triazine Derivative

| Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

|---|---|---|---|

| 1 | 250 | 275 | 35 |

| 2 | 350 | 380 | 45 |

| 3 | 500 | 540 | 15 |

Note: This table is illustrative and not based on experimental data for this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions.

For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of impurities or different crystalline forms (polymorphs) could lead to broadening of the peak or the appearance of additional thermal events. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the crystallinity of the material.

In conjunction with TGA, DSC can help to distinguish between physical transitions (like melting) and chemical reactions (like decomposition). If a mass loss event in TGA occurs at the same temperature as an endothermic or exothermic event in DSC, it indicates that the transition is accompanied by decomposition.

Hypothetical DSC Data for a Substituted 1,2,4-Triazine Derivative

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

|---|---|---|---|

| Melting | 210 | 215 | 120 (Endothermic) |

| Decomposition | 260 | 285 | - (Exothermic/Endothermic) |

Note: This table is illustrative and not based on experimental data for this compound.

The study of related 1,2,4-triazine derivatives indicates that their melting points and thermal stability are highly dependent on their molecular structure, including the presence of substituents like bromine and phenyl groups, which can influence intermolecular interactions and crystal packing.

While specific data for this compound is not available, the principles and techniques described provide a framework for how its thermal properties would be characterized and understood.

Theoretical and Quantum Chemical Characterization

Electronic Structure Calculations

Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the electronic nature of molecules. These calculations offer insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity and lower stability. rsc.org

While specific DFT calculations for 6-Bromo-5-phenyl-1,2,4-triazin-3-amine are not extensively reported in the literature, studies on analogous triazine derivatives provide valuable context. For instance, DFT calculations on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine using the B3LYP method with a 6-311++G(d,p) basis set revealed a HOMO-LUMO gap of 4.4871 eV. irjweb.com In another study on triazine-based benzoxazine (B1645224) monomers, the introduction of a bromine atom was found to slightly increase the HOMO-LUMO gap, from 4.10 eV to 4.15 eV, by lowering both the HOMO and LUMO energy levels. acs.org Conversely, research on carbazole-substituted triazines showed that bromine introduction widened the energy band gap by increasing the LUMO energy and decreasing the HOMO energy. rsc.org

Based on these related studies, it can be inferred that the electronic properties of this compound are influenced by the interplay of the electron-withdrawing 1,2,4-triazine (B1199460) core, the phenyl substituent, the amino group, and the bromine atom. The precise HOMO and LUMO energy levels and the resultant band gap for this specific molecule would require dedicated computational analysis.

Table 1: Representative HOMO-LUMO Data for Analogous Triazine Compounds This table is generated based on data from related compounds to provide a comparative context.

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (ΔE) (eV) | Reference |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| TA-TPh-BZ (Triazine-based Benzoxazine) | DFT | -6.15 | -2.05 | 4.10 | acs.org |

| TA-TPh-BZ-Br (Brominated Triazine-based Benzoxazine) | DFT | -6.28 | -2.13 | 4.15 | acs.org |

| OTrPhCz (Carbazole-substituted Triazine) | Experimental | -5.83 | -2.88 | 2.95 | rsc.org |

| OTrPhCzBr (Brominated Carbazole-substituted Triazine) | Experimental | -5.96 | -2.71 | 3.25 | rsc.org |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. These maps illustrate the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

For this compound, the nitrogen atoms of the triazine ring are expected to be regions of negative electrostatic potential due to their high electronegativity, making them susceptible to electrophilic attack. The amino group would also contribute to the electron-rich character. Conversely, the hydrogen atoms of the amino group and potentially the region around the bromine atom (known as a σ-hole) could exhibit positive electrostatic potential. A computational study on bromo-1,3,5-triazine (a different isomer) demonstrated a positive σ-hole on the bromine atom along the extension of the C-Br bond, indicating its potential to engage in halogen bonding. researchgate.net The phenyl ring would present a more complex potential surface with negative potential above and below the plane of the ring.

Analysis of Mulliken charges in substituted 1,3,5-triazine (B166579) derivatives has shown that the nitrogen atoms of the triazine ring carry significant negative charges, identifying them as probable reaction centers. colab.ws A similar charge distribution pattern would be anticipated for this compound.

The 1,2,4-triazine ring is an aromatic system, which contributes to its relative stability. However, compared to benzene, the presence of three nitrogen atoms makes the ring electron-deficient and alters its reactivity. The electrophilic substitution on the triazine ring is generally difficult. irjweb.com Instead, the ring is more susceptible to nucleophilic attack. researchgate.net

Prediction of Spectroscopic Properties (e.g., Computational NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can predict spectroscopic properties, which can be compared with experimental data for structure verification and analysis.

NMR Chemical Shifts: Predicting NMR spectra through computational means has become a valuable tool for chemists. github.io Methods like DFT can calculate the magnetic shielding tensors of nuclei, which are then converted to chemical shifts. While experimental ¹H and ¹³C NMR data for this compound are available, nih.govnih.gov specific computational predictions for this molecule are not widely published. Such calculations would involve optimizing the molecular geometry and then performing NMR calculations, often including solvent effects to better match experimental conditions. github.io For example, ¹H NMR data for this compound in DMSO-d₆ show multiplets around 7.49–7.57 ppm and 7.72 ppm. acs.org A computational study could help in the precise assignment of these signals.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. Studies on (hetero)arene ring-fused irjweb.comacs.orgnih.govtriazines have shown that these compounds exhibit strong absorption in the UV region and lower intensity bands in the visible range, which are attributed to n–π* transitions. mdpi.com For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions involved.

Analysis of Intermolecular Interactions and Molecular Recognition

The study of intermolecular interactions is crucial for understanding how molecules self-assemble in the solid state and how they interact with biological targets. gatech.edu For this compound, several types of non-covalent interactions are possible:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazine ring can act as acceptors. These interactions are expected to play a significant role in the crystal packing and in any potential interactions with biological macromolecules.

π-π Stacking: The phenyl and triazine rings can engage in π-π stacking interactions, which are important for the stability of crystal structures and for binding in protein active sites. nih.gov

Halogen Bonding: As mentioned earlier, the bromine atom may have a positive σ-hole, allowing it to act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.

CH-π Interactions: The hydrogen atoms of the phenyl ring can interact with the π-systems of adjacent rings.

Computational studies on other triazine derivatives have highlighted the importance of NH···N, CH···O, and CH···π interactions in guiding their three-dimensional structures in the solid state. nih.gov Similar interactions would likely govern the supramolecular assembly of this compound.

Electrochemical Properties via Computational Methods

Computational electrochemistry can predict redox potentials, which are relevant for applications in materials science and for understanding metabolic transformations. The HOMO and LUMO energy levels are often used to estimate the ionization potential and electron affinity, respectively, which correlate with the oxidation and reduction potentials.

While specific computational electrochemical studies on this compound are scarce, research on other triazine derivatives has been conducted. For example, the electrochemical properties of 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives have been investigated to establish correlations between their structure and their optical and electrochemical behavior. researchgate.net Studies on brominated flame retardants based on a triazine core have explored their electrochemical degradation pathways, identifying processes like hydroxylation and debromination. rsc.org Such computational analyses for this compound could provide valuable information on its redox stability and potential electrochemical applications.

Advanced Applications in Materials Science and Chemical Technologies

Optoelectronic Materials

There is no specific research available on the development or application of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine in optoelectronic materials. The subsections below reflect this lack of data.

No studies have been published detailing the investigation or development of this compound as an N-type semiconductor. While triazine-based compounds, in general, are explored for their electron-deficient nature, which is a prerequisite for N-type materials, the specific electronic properties of this compound have not been reported.

A review of current literature finds no evidence of this compound being used or tested in dye-sensitized solar cells (DSSCs). Research into DSSCs often involves triazine derivatives as components of dyes or electrolyte additives, but this specific compound has not been a subject of such studies.

There are no published reports on the integration of this compound into Organic Light-Emitting Diodes (OLEDs). The development of host and emitter materials for OLEDs has included various nitrogen-containing heterocyclic compounds, including triazines, but research has not extended to this particular molecule.

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Currently, there is no scientific literature describing the use of this compound as a precursor or ligand for the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers. The design of MOFs often utilizes ligands with specific functional groups capable of coordinating with metal ions, and while triazine-based ligands are used, this compound has not been reported in this context. For example, research has been conducted on MOFs derived from ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine and 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine. mdpi.comrsc.orgbohrium.com

Building Blocks for Complex Supramolecular Assemblies and Polymeric Structures

No studies have been identified that utilize this compound as a building block for creating complex supramolecular assemblies or specialized polymeric structures. Aromatic dendrimers, a type of complex polymeric structure, have been synthesized using 2,4,6-triphenyl-1,3,5-triazine (B147588) cores, but this is a structurally distinct application. acs.org

Novel Chemical Reagents and Methodology Development

The strategic importance of "this compound" in the advancement of chemical synthesis is notable, particularly in its role as a versatile building block for creating complex molecular architectures. Its utility stems from the presence of a reactive bromine atom on the 1,2,4-triazine (B1199460) core, which allows for the application of modern cross-coupling methodologies to develop novel compounds, especially for applications in medicinal chemistry.

Synthesis of this compound: A Key Intermediate

The development of a reliable synthetic route to "this compound" is a critical first step in its application as a novel reagent. Research has established an effective method for its preparation, which involves the direct bromination of its precursor. acs.org

Specifically, "5-phenyl-1,2,4-triazin-3-amine" is treated with N-bromosuccinimide (NBS) in a solution of dimethylformamide (DMF). acs.orgnih.govnih.gov The reaction is initiated at a reduced temperature of -25 °C, after which it is gradually warmed to room temperature and stirred overnight. acs.orgnih.gov This procedure yields "this compound" in good yield after purification by flash chromatography. acs.org The successful synthesis of this key intermediate opens the door to a wide range of subsequent chemical transformations. acs.orggoogle.comgoogle.com

Application in Palladium-Catalyzed Cross-Coupling Reactions

"this compound" has proven to be an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. This methodology allows for the formation of a carbon-carbon bond between the triazine core and various aryl or heteroaryl groups, leading to the synthesis of diverse 5,6-biaryl-1,2,4-triazine derivatives. acs.orgnih.govnih.gov These products are of significant interest in fields such as drug discovery. acs.org

The general procedure involves reacting "this compound" with a suitable boronic acid or boronate ester derivative in the presence of a palladium catalyst and a base. acs.orgnih.gov A typical reaction involves dissolving the brominated triazine, a boronate ester such as "2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine", and a base like potassium carbonate in a solvent mixture of dioxane and water. acs.orgnih.govnih.gov The mixture is then degassed, and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0), is added. acs.orgnih.gov The reaction is then heated in a sealed vessel to facilitate the coupling. acs.org

This methodology has been successfully employed to synthesize a variety of derivatives. For instance, the reaction with "2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" yields "6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine". acs.orgnih.gov Similarly, coupling with "2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-trifluoromethyl-pyridine" produces "6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine". acs.orgnih.gov These examples highlight the robustness of the methodology and the utility of "this compound" as a pivotal reagent in the synthesis of complex, substituted triazines.

The table below summarizes the conditions and outcomes of representative Suzuki coupling reactions utilizing "this compound".

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

| This compound | 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Dioxane/Water | 150 °C, 2 h | 6-(2,6-Dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine | 43% |

| This compound | 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-trifluoromethyl-pyridine | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Dioxane/Water | 150 °C, 2 h | 6-[2-Methyl-6-(trifluoromethyl)pyridin-4-yl]-5-phenyl-1,2,4-triazin-3-amine | 35% |

| This compound | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Dioxane/Water | 100 °C, 19 h | 5-phenyl-6-(pyridin-4-yl)-1,2,4-triazin-3-amine | Not Reported |

Future Research Directions and Outlook

Exploration of Green and Sustainable Synthetic Methodologies

The development of eco-friendly synthetic routes for nitrogen-containing heterocycles is a paramount goal in modern organic chemistry. While a synthetic route for 6-bromo-5-phenyl-1,2,4-triazin-3-amine has been established, future research will likely focus on optimizing this process in line with the principles of green chemistry.

Current synthesis of the parent compound, 5-phenyl-1,2,4-triazin-3-amine, can be a precursor to the target molecule. The subsequent bromination using reagents like N-bromosuccinimide (NBS) in solvents such as N,N-dimethylformamide (DMF) is effective but presents opportunities for greener alternatives.

Future research in this area could explore:

Microwave-assisted synthesis: This technique has been shown to be an efficient and green procedure for the preparation of various 1,3,5-triazines, often leading to good to excellent yields in short reaction times and under solvent-free conditions. chim.it Applying microwave irradiation to the synthesis of this compound could significantly reduce reaction times and energy consumption.

Ultrasound-assisted synthesis: Sonochemistry offers another green alternative that can accelerate reactions and improve yields. The use of ultrasound in the synthesis of 1,3,5-triazine (B166579) derivatives has been shown to be significantly "greener" than conventional heating methods.

Solvent-free or aqueous media reactions: The use of water as a solvent or conducting reactions in the absence of a solvent are key tenets of green chemistry. Research into adapting the synthesis of this compound to these conditions would be a significant step towards sustainability.

Catalytic methods: The use of catalysts, particularly those that are reusable and non-toxic, can improve the efficiency and environmental impact of a synthesis. Investigating catalytic bromination methods or alternative catalytic routes to the 1,2,4-triazine (B1199460) core could yield more sustainable processes.

Table 1: Potential Green Synthetic Approaches for this compound

| Methodology | Potential Advantages |

|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, improved yields, use of milder conditions. |

| Aqueous Media Reactions | Environmentally benign solvent, improved safety profile. |

| Catalytic Methods | Increased efficiency, potential for catalyst recycling, reduced waste. |

Discovery of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely unexplored, presenting a fertile ground for the discovery of new chemical transformations. The presence of multiple reactive sites—the bromine atom, the amino group, and the triazine ring itself—allows for a wide range of potential reactions.

Future research into the reactivity of this compound could focus on:

Cross-coupling reactions: The bromine atom at the 6-position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide variety of substituents at this position, leading to a diverse library of novel 1,2,4-triazine derivatives.

Nucleophilic aromatic substitution: The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Investigating the displacement of the bromine atom by various nucleophiles could lead to new functionalization strategies.

Transformations of the amino group: The amino group at the 3-position can be a site for derivatization, such as acylation, alkylation, or conversion to other functional groups. These transformations could be used to modulate the electronic and steric properties of the molecule.

Ring transformations: 1,2,4-Triazines are known to undergo inverse-electron-demand Diels-Alder reactions, which can lead to the formation of other heterocyclic systems. Exploring the potential of this compound in such cycloaddition reactions could open up new avenues for the synthesis of complex heterocyclic scaffolds.

Rational Design of New 1,2,4-Triazine Scaffolds for Tailored Material Properties

The unique electronic properties of the 1,2,4-triazine ring make it an attractive building block for the design of novel functional materials. The electron-deficient nature of the triazine core, combined with the potential for extensive π-conjugation through the phenyl substituent and further functionalization, suggests that derivatives of this compound could have interesting optoelectronic properties.

Future research in this area could involve:

Synthesis of π-conjugated polymers: The bromo- and amino- functionalities of the molecule provide handles for polymerization reactions. For example, cross-coupling reactions could be used to create polymers with alternating 1,2,4-triazine and other aromatic units, leading to materials with tunable electronic and optical properties for applications in organic electronics.

Development of fluorescent materials: Functionalized 1,3,5-triazine derivatives have been extensively studied for their applications in photo- and electroluminescent materials. rsc.org The rational design of derivatives of this compound could lead to new fluorescent probes and materials for organic light-emitting diodes (OLEDs).

Creation of porous organic frameworks (POFs): The rigid structure of the 1,2,4-triazine ring makes it a suitable component for the construction of porous organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.

Design of energetic materials: The high nitrogen content of the 1,2,4-triazine ring is a characteristic feature of many energetic materials. purdue.edu While this is a specialized area of research, the potential of highly functionalized 1,2,4-triazines as energetic materials could be explored.

Advanced In-Situ and Real-Time Spectroscopic Monitoring of Reaction Dynamics

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be achieved through the use of advanced in-situ and real-time spectroscopic techniques. These methods allow for the monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction kinetics.

Future research could employ techniques such as:

In-situ FTIR and Raman spectroscopy: These techniques can provide real-time information about the changes in functional groups during a reaction, allowing for the tracking of reactants, intermediates, and products.

In-situ NMR spectroscopy: This powerful technique can provide detailed structural information about the species present in a reaction mixture as the reaction proceeds.

Mass spectrometry-based techniques: Real-time analysis of catalytic reactions using mass spectrometry can provide valuable mechanistic insights. rsc.org

Process analytical technology (PAT): The implementation of these in-situ monitoring techniques within a PAT framework can lead to improved process control, optimization, and safety in the synthesis of 1,2,4-triazine derivatives.

Enhanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful tool for predicting the properties, reactivity, and potential applications of molecules like this compound. Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide valuable insights that can guide experimental work.

Future computational studies could focus on:

Prediction of physicochemical properties: DFT calculations can be used to predict key properties such as molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR spectra). irjweb.com This is particularly valuable given the current lack of extensive experimental data for this specific compound.